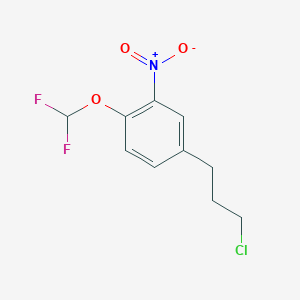
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine is a chemical compound with the molecular formula C9H11FN2 It is characterized by the presence of a cyclopropyl group, a fluorinated pyridine ring, and a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is fluorinated at the 5-position using appropriate fluorinating agents.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Methylamine Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine involves its interaction with specific molecular targets. The fluorinated pyridine ring and cyclopropyl group contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)Cyclopropyl(6-fluoro(2-pyridyl))methylamine
- (1S)Cyclopropyl(5-fluoro-6-methyl(2-pyridyl))methylamine
Uniqueness
(1S)Cyclopropyl(5-fluoro(2-pyridyl))methylamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H11FN2 |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
cyclopropyl-(5-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-4-8(12-5-7)9(11)6-1-2-6/h3-6,9H,1-2,11H2 |
Clé InChI |
HECWTXZEVURLRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=NC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)

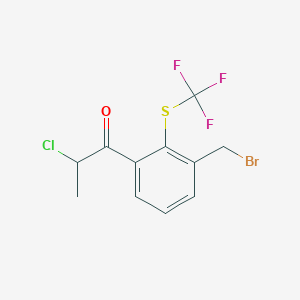
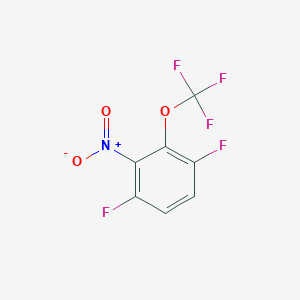


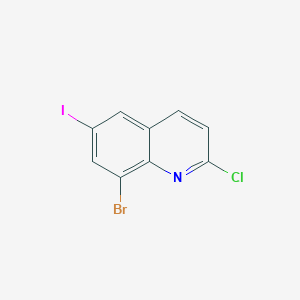




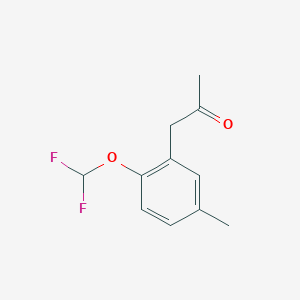
![Tert-butyl (2-azaspiro[4.4]nonan-4-YL)carbamate](/img/structure/B14046753.png)
